molecular formula C10H12N2O2 B1396668 3-Morpholinopicolinaldehyde CAS No. 1126370-00-0

3-Morpholinopicolinaldehyde

Cat. No.: B1396668
CAS No.: 1126370-00-0
M. Wt: 192.21 g/mol
InChI Key: UJRBSIDGYXDMHO-UHFFFAOYSA-N
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Description

3-Morpholinopicolinaldehyde is an organic compound that has garnered significant attention in scientific research due to its unique chemical and biological properties. This compound is a derivative of pyridine and features an aldehyde functional group along with a morpholine ring. It is widely used in various fields of research and industry, including catalysis, photochemistry, organic synthesis, material science, and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopicolinaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Morpholinopicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: 3-Morpholinopicolinic acid.

    Reduction: 3-Morpholinopicolinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Morpholinopicolinaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 3-Morpholinopicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The morpholine ring can also interact with various receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde: Lacks the morpholine ring, making it less versatile in certain applications.

    4-Morpholinobenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.

    2-Morpholinopropionaldehyde: Features a different carbon skeleton, affecting its chemical behavior and applications

Uniqueness

3-Morpholinopicolinaldehyde is unique due to its combination of a pyridine ring and a morpholine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-morpholin-4-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-10(2-1-3-11-9)12-4-6-14-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRBSIDGYXDMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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